



Application Notes: DeepPep for Advanced Protein Identification

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Compound of Interest		
Compound Name:	Depep	
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Introduction

DeepPep is a sophisticated deep learning framework designed to address the "protein inference" problem, a fundamental challenge in mass spectrometry-based proteomics.[1][2] Protein inference is the process of accurately identifying the set of proteins present in a biological sample based on the peptides detected by a mass spectrometer. DeepPep utilizes a deep convolutional neural network (CNN) to predict a protein set from a given peptide profile and a protein sequence database.[1][3] A key innovation of DeepPep is its ability to infer proteins without relying on peptide detectability calculations, a common and complex step in many other proteomics pipelines.[2][4] This makes the overall workflow more streamlined and robust across various datasets and mass spectrometry instruments.[1]

Core Principles

The methodology of DeepPep is rooted in quantifying how the presence or absence of a specific protein impacts the predicted probability of observing a set of peptides.[1][4] The framework operates in four main stages:

Input Encoding: For an identified peptide, DeepPep takes all protein sequences from the
database where this peptide could have originated. It converts each protein sequence into a
binary vector, marking "1" at positions where the peptide sequence matches and "0"
elsewhere.[5]



- CNN-based Probability Prediction: This set of binary vectors is fed into a deep convolutional neural network. The CNN is trained to predict the peptide's identification probability, which is the likelihood that the peptide identified from the mass spectrum is the correct one.[5] The architecture involves sequential convolution and pooling layers to capture complex patterns related to the peptide's position within the protein sequences.[4]
- Protein Impact Score Calculation: The core of the inference method involves calculating the effect of removing a single candidate protein on the predicted peptide probabilities. This is done for all peptides and all potential source proteins.[5]
- Protein Ranking and Inference: Finally, proteins are scored and ranked based on this
 differential impact.[4] Proteins that cause the most significant change in the peptide
 probabilities are inferred to be present in the sample.

Performance and Quantitative Data

DeepPep has demonstrated competitive and robust performance across multiple benchmark datasets when compared to other leading protein inference methods.[1] Its performance is often evaluated using metrics such as the F1-measure, which is the harmonic mean of precision and recall, and precision on specific challenging cases like degenerate proteins (peptides that map to multiple proteins).[2][4]

F1-Measure Comparison

The F1-measure provides a balanced assessment of a method's ability to correctly identify true positive proteins while minimizing false positives. The following table summarizes the F1-measure for positive protein predictions across several datasets, comparing DeepPep with other common inference tools.



Dataset	DeepPep	Fido	ProteinLP	MSBayesPr o	ProteinLass o
Sigma49	~0.90	~0.92	~0.92	~0.90	~0.92
18 Mixtures	~0.85	~0.88	~0.88	~0.85	~0.88
UPS2	~0.78	~0.78	~0.78	~0.78	~0.78
Yeast	~0.98	~0.99	~0.99	~0.98	~0.99
HumanMD	~0.89	~0.89	~0.89	~0.93	~0.89
HumanEKC	~0.93	~0.93	~0.93	~0.90	~0.93
DME	~0.99	~0.99	~0.99	~0.99	~0.99

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estimated

from Figure

4A of Kim,

M., Eetemadi,

A., &

Tagkopoulos,

I. (2017).

DeepPep:

Deep

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13(9),

e1005661.)[1]

[2]

Precision on Degenerate Proteins



Identifying the correct source for degenerate peptides is a significant challenge. DeepPep shows consistently high precision in correctly identifying these proteins compared to other methods.[4]

Dataset	DeepPep	Fido	ProteinLP	MSBayesPr o	ProteinLass o
Sigma49	~0.88	~0.85	~0.85	~0.82	~0.85
18 Mixtures	~0.75	~0.78	~0.78	~0.65	~0.78
UPS2	~0.60	~0.60	~0.60	~0.58	~0.60
Yeast	~0.95	~0.96	~0.96	~0.94	~0.96

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Experimental Protocols



The successful application of DeepPep relies on a standard proteomics workflow to generate the initial peptide identifications. This is followed by a computational protocol to run the DeepPep software.

Part 1: Mass Spectrometry Data Acquisition (Prerequisite)

This protocol outlines the general steps leading to the generation of peptide data required by DeepPep.

- · Protein Extraction and Digestion:
 - Extract proteins from the biological sample of interest using an appropriate lysis buffer and protocol.
 - Quantify the total protein concentration using a method like a BCA assay.
 - Denature the proteins, reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).
 - Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.
- Peptide Cleanup and Separation:
 - Clean up the resulting peptide mixture using a solid-phase extraction (SPE) method (e.g.,
 C18 cartridges) to remove salts and detergents.
 - Dry the purified peptides via vacuum centrifugation.
 - Resuspend the peptides in a suitable solvent for mass spectrometry.
 - Separate the peptides using liquid chromatography (LC), typically reverse-phase HPLC,
 over a gradient of increasing organic solvent.
- Tandem Mass Spectrometry (MS/MS):



- Elute the separated peptides from the LC column directly into the ion source of a mass spectrometer.
- Acquire mass spectra in a data-dependent acquisition (DDA) mode. For each full MS1 scan, the most intense precursor ions are selected for fragmentation (e.g., by CID or HCD) to generate MS2 fragmentation spectra.
- Store the resulting raw MS data files (.raw, .wiff, etc.).
- Initial Database Search:
 - Convert the raw MS files to a peak list format like .mgf or .mzML.
 - Use a standard database search engine (e.g., X!Tandem, Mascot, SEQUEST) to match the experimental MS2 spectra against a theoretical database of protein sequences (.fasta file).
 - Use a post-processing tool like PeptideProphet to calculate the probability for each peptide-spectrum match (PSM). This step generates the peptide identification probabilities required for DeepPep.

Part 2: DeepPep Computational Protocol

This protocol details how to use the peptide identification data to run DeepPep.

- Software and Dependencies:
 - Ensure Python (3.4+) and Biopython are installed.
 - Install the necessary DeepPep dependencies, which historically include torch7, luarocks, and SparseNN. Refer to the official repository for the latest requirements.
 - Download or clone the DeepPep source code from its official repository (e.g., GitHub).
- Input File Preparation:
 - db.fasta: This is the same protein sequence database file used for the initial database search. Ensure it is in standard FASTA format.



- identification.tsv: This file must be created from the output of your database search/PeptideProphet results. It is a tab-delimited file with exactly three columns and no header:
 - Column 1: Peptide sequence
 - Column 2: Protein name (must match an entry in db.fasta)
 - Column 3: Peptide identification probability (a value between 0 and 1)

Execution:

- Organize the input files. Place identification.tsv and db.fasta into a dedicated input directory.
- Open a terminal or command prompt and navigate to the DeepPep source code directory.
- Execute the main script, providing the path to your input directory as an argument. The typical command is:

· Output Analysis:

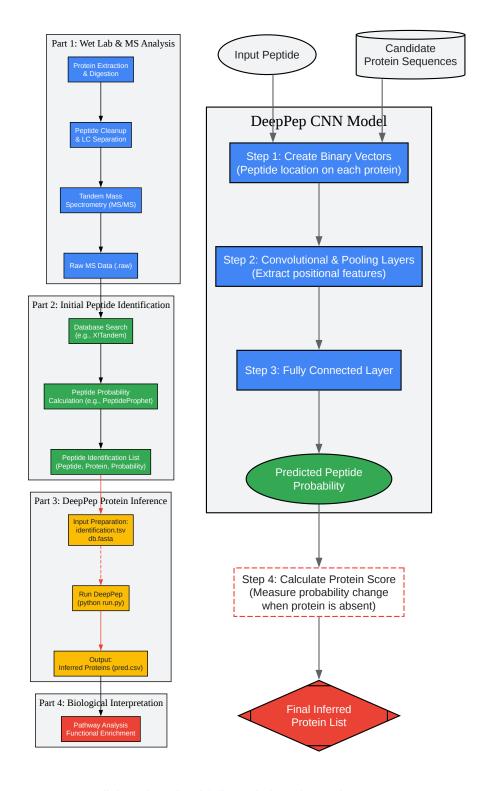
- Upon completion, DeepPep will generate an output file named pred.csv in its main directory.
- This CSV file contains the list of inferred proteins and their corresponding prediction probabilities, which can be used for downstream biological analysis.

Visualizations

Experimental and Computational Workflow

The diagram below illustrates the complete workflow, from sample preparation to the final protein inference output from DeepPep.





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